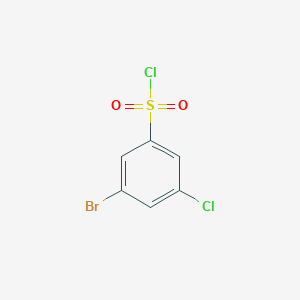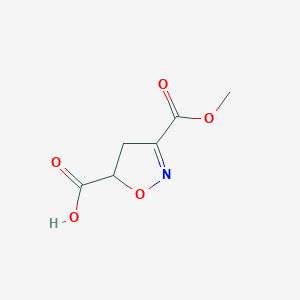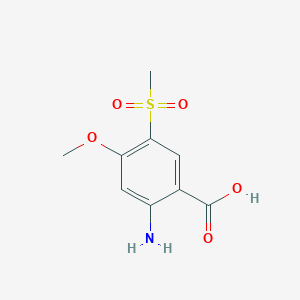
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
説明
Synthesis Analysis
The synthesis of benzodiazepines, including 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, can be achieved through continuous flow synthesis from aminobenzophenones . The process involves a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.23 g/mol . The physical form of the compound is oil .科学的研究の応用
Benzodiazepine Receptor Interactions and GABA(A) Modulation
A study by Guerrini et al. (2010) synthesized new fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system to evaluate the importance of introducing a fluorine atom in benzodiazepine analogs for potential interactions with the GABA(A) receptor. Their findings highlighted that the substitution with a trifluoromethyl group at position 8 enhances pharmacological activity due to potential metabolic stability. One compound, in particular, showed a selective anxiolytic profile without side effects, underscoring the critical role of fluorination in modulating binding affinity and activity at the benzodiazepine site of the GABA(A) receptor (Guerrini et al., 2010).
PET Imaging Applications
Suzuki et al. (1985) discussed the automated preparation of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate ([11C]RO 15-1788) with high specific activity for PET studies. This compound is used for in vivo visualization or quantitative analysis of brain benzodiazepine receptors, showcasing the application of fluorinated benzodiazepine analogs in neuroscience research and clinical diagnostics (Suzuki et al., 1985).
Neuropharmacological Profile
Morimoto et al. (2002) examined Y-931, a novel potential atypical antipsychotic drug with a structure related to benzodiazepines. This study revealed that Y-931 interacts with multiple neurotransmitter receptors, including dopaminergic, serotonergic, α-adrenergic, muscarinic, and histaminergic receptors. It demonstrated potential antipsychotic activity in various models, such as inhibition of apomorphine-induced hyperactivity and suppression of conditioned avoidance responses, without the cataleptogenic potential seen in typical antipsychotics. This highlights the versatility of fluoro-benzodiazepine derivatives in developing new therapeutic agents with a lower risk of extrapyramidal symptoms (Morimoto et al., 2002).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
7-fluoro-5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-4-3-8(11)7-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEORXAKNXBRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate](/img/structure/B1523813.png)



![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)
amine](/img/structure/B1523822.png)
![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)
![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)


![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)

